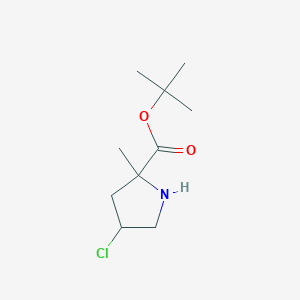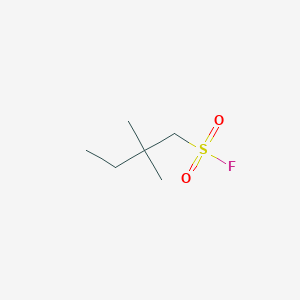
2,2-Dimethylbutane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylbutane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This can be achieved through a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . Another method involves the direct fluorosulfonylation using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium fluorosulfonate (AISF) .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2-Dimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,2-Dimethylbutane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Used as a reactive probe for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins and other biomolecules. This property makes it useful in the design of covalent enzyme inhibitors and other bioactive molecules .
類似化合物との比較
Perfluorobutanesulfonyl Fluoride: Known for its stability and use in palladium-catalyzed cross-coupling reactions.
Hexadecanesulfonyl Fluoride: Utilized in chemical biology as a reactive probe.
Uniqueness: 2,2-Dimethylbutane-1-sulfonyl fluoride is unique due to its specific structural features and reactivity profile. Its branched alkyl chain provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C6H13FO2S |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2,2-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
InChIキー |
MMCIZQYWOLACCZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


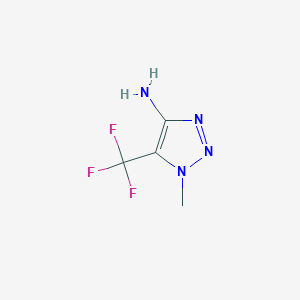
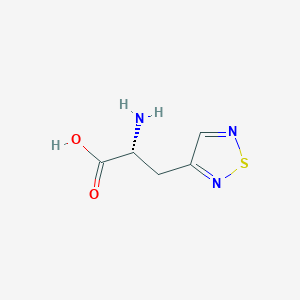
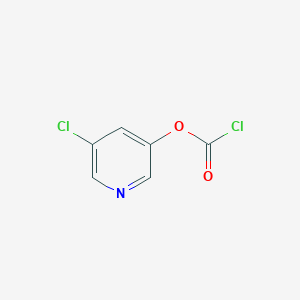
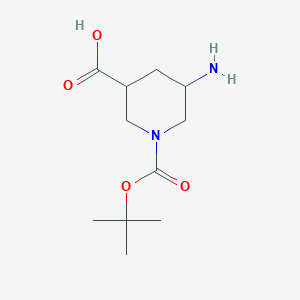
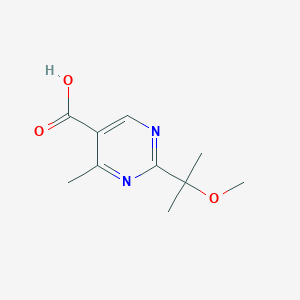

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)
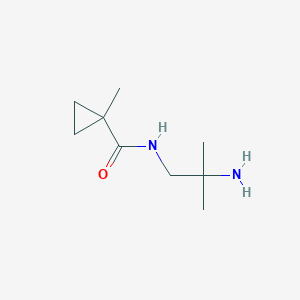
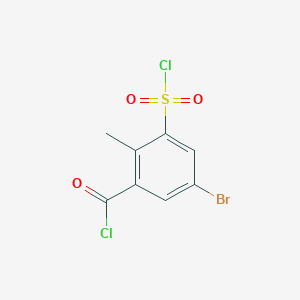
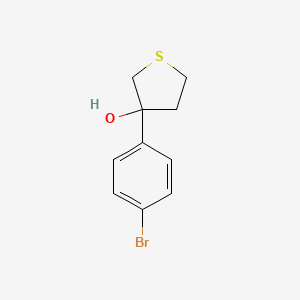
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

